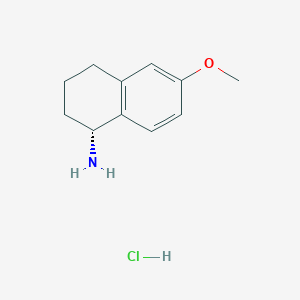

(r)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.: 911372-77-5

Cat. No.: VC7538770

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 911372-77-5 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.71 |

| IUPAC Name | (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1 |

| Standard InChI Key | DGIFWWPVOFOTLY-RFVHGSKJSA-N |

| SMILES | COC1=CC2=C(C=C1)C(CCC2)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular and Stereochemical Characteristics

The compound’s molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol . Its IUPAC name, (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, reflects its stereochemistry at the 1-position, which is critical for its interactions with biological targets . Key structural identifiers include:

| Property | Value | Source Citation |

|---|---|---|

| CAS Registry Number | 911372-77-5 | |

| InChI | InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1 | |

| InChIKey | DGIFWWPVOFOTLY-RFVHGSKJSA-N | |

| SMILES | COC1=CC2=C(C=C1)C@@HN.Cl |

The tetrahydronaphthalene core adopts a partially saturated structure, reducing aromaticity while retaining planar regions for π-π interactions . The (R)-configuration at the 1-position influences its binding affinity to chiral receptors, such as serotonin and dopamine transporters .

Physicochemical Properties

Stability and Solubility

The compound is a crystalline solid at room temperature, typically appearing as a white to off-white powder . Its hydrochloride salt form improves aqueous solubility, with recommended storage at 2–7°C to prevent degradation . Key physicochemical parameters include:

| Property | Value | Source Citation |

|---|---|---|

| Melting Point | Not explicitly reported | |

| Boiling Point | ~300.9°C (estimated) | |

| Flash Point | 140.8°C | |

| LogP (Partition Coeff) | Data unavailable | – |

Solubility in organic solvents (e.g., ethanol, DMSO) is higher than in water, though exact values remain unspecified .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves multi-step processes, often starting from tetralone precursors. A generalized approach includes:

-

Methoxy Introduction: Electrophilic substitution on tetralin derivatives to install the methoxy group at the 6-position .

-

Amination: Reductive amination or catalytic hydrogenation to introduce the primary amine group .

-

Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic methods to isolate the (R)-isomer .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity .

Applications in Research

Medicinal Chemistry

The compound serves as a key intermediate in synthesizing dopamine receptor ligands and serotonin reuptake inhibitors . Its chiral center allows for structure-activity relationship (SAR) studies to optimize binding kinetics .

Material Science

Crystallographic studies of its hydrochloride salt have explored non-linear optical (NLO) properties, though applications in this field are preliminary .

| Precaution | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, eye protection |

| Ventilation | Use in a fume hood |

| Storage | 2–7°C in a tightly sealed container |

| First Aid | Rinse eyes/skin with water; seek medical help |

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume